3,4-Diethyl-3,4-diphenylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

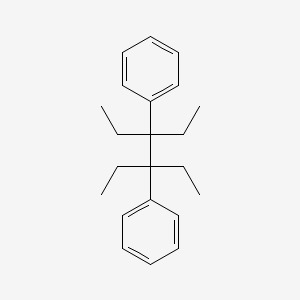

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-diethyl-4-phenylhexan-3-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30/c1-5-21(6-2,19-15-11-9-12-16-19)22(7-3,8-4)20-17-13-10-14-18-20/h9-18H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJRTMLRHSXSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516347 | |

| Record name | 1,1'-(3,4-Diethylhexane-3,4-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62678-48-2 | |

| Record name | 1,1'-(3,4-Diethylhexane-3,4-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Diethyl-3,4-diphenylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Diethyl-3,4-diphenylhexane. The document details a robust two-step synthetic pathway commencing with the pinacol coupling of propiophenone to yield the intermediate, 3,4-diphenylhexane-3,4-diol, followed by its subsequent reduction to the target molecule. This guide is designed to furnish researchers and professionals in drug development and materials science with the necessary scientific and procedural insights for the successful preparation and validation of this sterically hindered alkane. Each section is underpinned by established chemical principles and supported by authoritative references.

Introduction and Strategic Overview

This compound is a saturated hydrocarbon characterized by a hexane backbone substituted with two ethyl and two phenyl groups at the C3 and C4 positions. Its molecular formula is C22H30 with a molecular weight of 294.47 g/mol [1]. The highly substituted and sterically hindered nature of this molecule, along with the presence of two chiral centers, gives rise to interesting stereochemical considerations, including the formation of meso and dl diastereomers[2]. These structural features make it a molecule of interest in medicinal chemistry as a scaffold and in materials science for its potential applications as a lubricant or polymer additive.

The synthetic strategy outlined in this guide was chosen for its reliability and foundation in well-established organic transformations. The core of this approach is the creation of the central C3-C4 carbon-carbon bond through a pinacol coupling reaction of a readily available ketone precursor, propiophenone. The subsequent removal of the hydroxyl groups from the resulting vicinal diol affords the target alkane.

dot graph "synthesis_overview" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Overall synthetic strategy for this compound."

Synthesis of 3,4-Diphenylhexane-3,4-diol via Pinacol Coupling

The pinacol coupling reaction is a classic method for the reductive dimerization of ketones or aldehydes to form vicinal diols[3]. This process involves a one-electron reduction of the carbonyl group by a metal, such as magnesium, to form a ketyl radical anion. The subsequent coupling of two of these radicals yields the diol[3][4].

Causality of Experimental Choices

-

Reactant: Propiophenone is selected as the starting material due to its commercial availability and its structure, which provides the necessary phenyl and ethyl groups for the final product.

-

Reducing Agent: A magnesium amalgam, generated in situ from magnesium turnings and a catalytic amount of mercuric chloride, is a common and effective reducing agent for pinacol couplings[4]. The mercury facilitates the activation of the magnesium surface.

-

Solvent: Anhydrous benzene or toluene is a suitable solvent as it is inert under the reaction conditions and can be effectively dried. The absence of water is critical to prevent the quenching of the radical intermediates and the protonation of the magnesium alkoxide.

-

Work-up: The reaction is quenched with aqueous acid to protonate the magnesium pinacolate intermediate and to dissolve any remaining magnesium salts.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the pinacol coupling of acetone and should be optimized for propiophenone.[4]

-

Apparatus Setup: A dry 500 mL three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and maintained under a positive pressure of the inert gas throughout the reaction.

-

Preparation of Magnesium Amalgam: To the flask are added magnesium turnings (2.5 g, 0.10 mol) and mercuric chloride (0.5 g, 1.8 mmol).

-

Initiation of the Reaction: A solution of propiophenone (13.4 g, 0.10 mol) in 100 mL of anhydrous benzene is prepared. A small portion of this solution (10 mL) is added to the flask. The mixture is stirred, and gentle warming may be required to initiate the reaction, which is indicated by the formation of a grayish precipitate and the evolution of heat.

-

Addition of Propiophenone: Once the reaction has started, the remaining propiophenone solution is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux for an additional 2-3 hours to ensure complete consumption of the starting material.

-

Work-up: The reaction mixture is cooled to room temperature, and then 50 mL of 10% aqueous sulfuric acid is slowly added to quench the reaction and dissolve the magnesium salts. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with benzene (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,4-diphenylhexane-3,4-diol. The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. The product will be a mixture of meso and dl diastereomers.

dot graph "pinacol_coupling_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for the synthesis of 3,4-diphenylhexane-3,4-diol."

Reduction of 3,4-Diphenylhexane-3,4-diol

The reduction of the vicinal diol to the corresponding alkane removes the hydroxyl functional groups. A common method for this transformation is the two-step Barton-McCombie deoxygenation, which proceeds via a radical mechanism. However, a more direct approach involves the conversion of the diol to a dihalide followed by reduction with a hydride source.

Rationale for the Chosen Method

The conversion of the diol to a dichloride using a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), followed by reduction with a strong hydride reducing agent such as lithium aluminum hydride (LiAlH₄), is a robust method for the deoxygenation of secondary and tertiary alcohols[5]. This approach is chosen for its effectiveness in reducing sterically hindered alcohols.

Detailed Experimental Protocol

-

Chlorination of the Diol: In a flame-dried round-bottom flask under an inert atmosphere, the purified 3,4-diphenylhexane-3,4-diol (0.05 mol) is dissolved in an anhydrous, non-polar solvent like dichloromethane or chloroform (100 mL). The solution is cooled in an ice bath, and thionyl chloride (0.11 mol, 2.2 equivalents) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up of Dichloride: The reaction mixture is carefully poured into ice-water to quench the excess thionyl chloride. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 3,4-dichloro-3,4-diphenylhexane.

-

Reduction to the Alkane: A solution of the crude dichloride in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (0.1 mol, 2 equivalents) in the same solvent at 0 °C. The mixture is then stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

-

Work-up of the Final Product: The reaction is carefully quenched by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

Final Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by column chromatography on silica gel using a non-polar eluent such as hexanes.

Characterization of this compound

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

dot graph "characterization_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for the characterization of the final product."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons of the two phenyl groups should appear as a multiplet in the range of δ 7.15-7.29 ppm[1]. The ethyl groups will exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). The methylene protons of the hexane backbone will likely appear as a complex multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The aromatic region will show signals for the phenyl carbons, and the aliphatic region will display resonances for the ethyl and hexane backbone carbons.

| ¹H NMR Data (Expected) | ¹³C NMR Data (Expected) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.15 - 7.29 (m, 10H) | Aromatic-H |

| 1.8 - 2.2 (m, 8H) | -CH₂- (ethyl & hexane) |

| 0.8 - 1.2 (t, 6H) | -CH₃ (ethyl) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 294, corresponding to its molecular weight[1]. Common fragmentation pathways would involve the cleavage of the C-C bonds of the hexane backbone, leading to the loss of ethyl (M-29) or phenyl (M-77) groups.

| Mass Spectrometry Data (Expected) | | :--- | :--- | | m/z | Assignment | | 294 | [M]⁺ | | 265 | [M - C₂H₅]⁺ | | 217 | [M - C₆H₅]⁺ | | 147 | [M - C₆H₅ - C₂H₅ - C₂H₅]⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the spectrum will be characterized by:

| FTIR Data (Expected) | | :--- | :--- | | Frequency (cm⁻¹) | Assignment | | 3100-3000 | C-H stretch (aromatic) | | 3000-2850 | C-H stretch (aliphatic) | | 1600, 1450 | C=C stretch (aromatic ring) | | 750-700, 690 | C-H bend (monosubstituted benzene) |

Conclusion

This technical guide has detailed a reliable and well-precedented two-step synthesis for this compound from propiophenone. The methodology leverages a classical pinacol coupling followed by a robust reduction of the intermediate diol. The provided characterization data, while based on expected values from analogous structures, offers a solid framework for the structural verification of the synthesized compound. Researchers employing these protocols should consider optimization of reaction conditions for their specific laboratory settings to achieve maximum yield and purity. The stereochemical aspects of this synthesis, particularly the diastereoselectivity of the pinacol coupling, present an avenue for further investigation and refinement.

References

- ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- Chemistry Online. (2023, January 27). Synthesis of pinacol and pinacolone.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- ResearchGate. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- SciELO. (2024, August 6). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones.

- Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement.

- ResearchGate. (n.d.). Pinacol Coupling.

- Wikipedia. (n.d.). Pinacol coupling reaction.

- Organic Chemistry Portal. (n.d.). Pinacol Coupling Reaction.

- Royal Society of Chemistry. (n.d.). Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye.

- National Institutes of Health. (n.d.). Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye.

- SciSpace. (n.d.). Diastereoselective Ce(OiPr)3-Catalyzed Pinacol Couplings of Aldehydes.

- SciSpace. (2010, July 29). Rhenium-catalyzed didehydroxylation of vicinal diols to alkenes using a simple alcohol as a reducing agent.

- Chemistry LibreTexts. (2022, November 22). 11.8: Oxidation of Alkenes to Vicinal Diols.

- PubChem. (n.d.). 3,4-Dimethyl-3,4-diethyl-hexane.

- NIST. (n.d.). 3,4-Diethyl hexane.

- PubChem. (n.d.). 3,4-Diphenylhexane-3,4-diol.

- Chem-Station. (2014, July 30). Conversion of Alcohols into Alkanes.

- Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation.

- IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- Chemistry Steps. (n.d.). Diols from Alkenes.

- Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.

- University of California, Irvine. (n.d.). Tables For Organic Structure Analysis.

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- PubChem. (n.d.). 3,4-Diethyl-3-methylhexane.

- PubChem. (n.d.). 3,4-Hexanediol, 3,4-diethyl-.

- MDPI. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins.

- SpectraBase. (n.d.). (3R,4R)-2,5-dimethylhexane-3,4-diol.

Sources

- 1. Buy this compound | 62678-48-2 [smolecule.com]

- 2. 3,4-Diethyl 3, 4-diphenyl hexane | CymitQuimica [cymitquimica.com]

- 3. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]

- 4. chemistry-online.com [chemistry-online.com]

- 5. Conversion of Alcohols into Alkanes | Chem-Station Int. Ed. [en.chem-station.com]

physical and chemical properties of 3,4-Diethyl-3,4-diphenylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethyl-3,4-diphenylhexane is a sterically hindered, saturated hydrocarbon. Its molecular structure, characterized by a hexane backbone with two adjacent quaternary carbons each bearing an ethyl and a phenyl group, imparts unique physical and chemical properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, stereochemistry, and physical and chemical characteristics, with a focus on experimental methodologies. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established chemical principles and data from analogous structures to provide a robust framework for its study and application.

Molecular Structure and Isomerism

The core structure of this compound features two chiral centers at the C3 and C4 positions of the hexane chain. This gives rise to stereoisomerism, with the potential for a meso compound and a pair of enantiomers (d- and l-isomers).

-

Meso Isomer: This diastereomer possesses an internal plane of symmetry and is therefore achiral and optically inactive.

-

Enantiomeric Pair (dl-pair): These two stereoisomers are non-superimposable mirror images of each other and are optically active.

The different spatial arrangements of the bulky phenyl and ethyl groups in these isomers are expected to result in distinct physical properties, such as melting point and solubility, and may influence their reactivity and biological activity. The cis and trans conformations of the molecule, arising from rotation around the central C3-C4 bond, will also have different energy levels due to steric interactions.[1]

Synthesis of this compound

Proposed Synthetic Route: Pinacol-type Reductive Coupling of Propiophenone

A promising method for the synthesis of this compound is the reductive coupling of propiophenone. This reaction typically proceeds via a radical mechanism, leading to the formation of a 1,2-diol (a pinacol), which can then be deoxygenated to yield the desired alkane.

Reaction Scheme:

Caption: Proposed synthesis of this compound via reductive coupling of propiophenone.

Experimental Protocol (Analogous from Grignard Synthesis Principles):

This protocol is adapted from standard procedures for Grignard reactions and reductive couplings.[2][3][4][5][6]

Materials:

-

Propiophenone

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Hydrochloric acid (for workup)

-

Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Preparation of the Grignard-like Reagent (Barbier conditions):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of propiophenone in anhydrous diethyl ether.

-

Add a small portion of the propiophenone solution to the magnesium turnings. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining propiophenone solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

-

Workup and Isolation of the Diol Intermediate:

-

Cool the reaction mixture in an ice bath.

-

Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 3,4-dihydroxy-3,4-diphenylhexane.

-

-

Deoxygenation to the Final Product:

-

The crude diol can be deoxygenated using various methods, such as treatment with a strong acid and a reducing agent (e.g., hydriodic acid and red phosphorus). This step requires careful handling and appropriate safety precautions.

-

-

Purification:

-

The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

-

Physical and Chemical Properties

Specific, experimentally determined physical properties for this compound are not widely reported. However, based on its structure and data from analogous compounds, the following properties can be anticipated.

| Property | Predicted Value/Description | Source/Basis |

| Molecular Formula | C₂₂H₃₀ | [7] |

| Molecular Weight | 294.48 g/mol | [7] |

| Appearance | Crystalline solid | [1] |

| Melting Point | Expected to be a solid with a distinct melting point, likely varying between stereoisomers. | General properties of similar hydrocarbons |

| Boiling Point | High boiling point, likely >300 °C at atmospheric pressure. The analogous 3,4-dimethyl-3,4-diphenylhexane has a reported boiling point of 339.1 °C at 760 mmHg. | Extrapolation from analogous compounds |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents such as hexane, toluene, and dichloromethane. | Principle of "like dissolves like" |

| Density | Expected to be less dense than water, likely in the range of 0.9-1.0 g/cm³. | General properties of aromatic hydrocarbons |

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: A complex multiplet in the range of δ 7.0-7.5 ppm, integrating to 10 hydrogens, corresponding to the two phenyl groups.

-

Ethyl Protons (CH₂): A quartet, likely in the range of δ 1.5-2.0 ppm, integrating to 4 hydrogens, coupled to the methyl protons.

-

Ethyl Protons (CH₃): A triplet, likely in the range of δ 0.8-1.2 ppm, integrating to 6 hydrogens, coupled to the methylene protons.

-

Hexane Backbone Protons (CH₂): Multiplets in the aliphatic region (δ 1.0-1.8 ppm), integrating to 8 hydrogens. The exact chemical shifts and coupling patterns will be complex due to the stereochemistry of the molecule.

¹³C NMR:

-

Aromatic Carbons: Several signals in the range of δ 125-150 ppm.

-

Quaternary Carbons (C3 and C4): Signals in the range of δ 40-60 ppm.

-

Ethyl and Hexane Carbons: Signals in the aliphatic region (δ 10-40 ppm).

Mass Spectrometry (MS)

-

Molecular Ion: A molecular ion peak (M⁺) is expected at m/z = 294.

-

Fragmentation Pattern: The fragmentation is likely to be dominated by cleavage at the sterically hindered C3-C4 bond, leading to the formation of stable benzylic and tertiary carbocations. Common fragments would include those resulting from the loss of ethyl and phenyl groups.

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the presence of the two phenyl groups.

-

Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The substitution pattern (ortho, meta, para) will be influenced by the steric hindrance of the bulky alkyl substituent.

-

Oxidation: Strong oxidizing agents can potentially oxidize the ethyl groups or the hexane backbone, although the steric hindrance might render the molecule relatively resistant to oxidation.

-

Dehydrogenation: Under catalytic conditions, the hexane ring could potentially be aromatized, though this would require harsh conditions.

Stereoisomer Separation

The separation of the meso and enantiomeric pairs of this compound would be a crucial step for studying the properties of the individual stereoisomers.

-

Diastereomer Separation: The meso and racemic (dl) diastereomers are expected to have different physical properties (e.g., melting point, solubility, and chromatographic retention times). Therefore, they should be separable by standard techniques such as fractional crystallization or column chromatography.

-

Enantiomer Resolution: The resolution of the racemic mixture into its individual enantiomers would require a chiral method, such as chiral chromatography (e.g., using a chiral stationary phase in HPLC) or by forming diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the enantiomers.

Sources

3,4-Diethyl-3,4-diphenylhexane mechanism of formation

An In-Depth Mechanistic Analysis of the Formation of 3,4-Diethyl-3,4-diphenylhexane via Reductive Coupling of Propiophenone

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of this compound, a symmetrically substituted alkane. The primary synthetic route proceeds through the reductive homocoupling of its precursor, propiophenone (phenyl ethyl ketone). The core of this transformation is the Pinacol coupling reaction, a classic carbon-carbon bond-forming process that involves the generation of ketyl radical anion intermediates through single-electron transfer. This document elucidates the step-by-step mechanism, from initiation and radical dimerization to the formation of the vicinal diol intermediate, this compound-3,4-diol. Furthermore, it details the subsequent deoxygenation pathways required to yield the final saturated hydrocarbon. Stereochemical considerations, experimental protocols, and the causality behind procedural choices are discussed to provide a holistic understanding for researchers in organic synthesis and drug development.

Part 1: Retrosynthetic Analysis and Precursor Identification

The structure of this compound reveals a high degree of symmetry centered around the C3-C4 bond. This bond connects two identical tertiary carbon atoms, each substituted with a phenyl group, an ethyl group, and the remainder of the hexane chain. This symmetry strongly suggests a synthetic strategy based on the dimerization of a three-carbon carbonyl compound.

By performing a retrosynthetic disconnection at the C3-C4 bond, the parent molecule is cleaved into two identical radical fragments, which can be traced back to the three-carbon ketone, propiophenone. Therefore, the formation of this compound is achieved through the reductive coupling of two propiophenone molecules.

Part 2: The Core Mechanism - Pinacol Coupling of Propiophenone

The formation of the central C3-C4 bond is accomplished via the Pinacol coupling reaction, a process discovered by Wilhelm Rudolph Fittig in 1859.[1][2] This reaction involves the reductive coupling of an aldehyde or ketone to form a vicinal diol (a 1,2-diol).[1][3][4] The mechanism proceeds through a free radical process initiated by an electron donor.[1]

Step 1: Initiation via Single Electron Transfer (SET)

The reaction is initiated by a one-electron reduction of the carbonyl group of propiophenone.[5] This is typically achieved using a reducing agent, such as an alkali metal (e.g., sodium), an alkaline earth metal (e.g., magnesium), or low-valent transition metal species like samarium(II) iodide (SmI₂) or titanium complexes.[6] Electrochemical methods can also be employed.[7][8]

Causality: The choice of reducing agent is critical. Metals like magnesium are effective electron donors. The reaction is typically performed in an aprotic solvent, such as benzene or THF, to prevent the premature protonation of the radical intermediate, which would lead to the formation of a simple alcohol (1-phenyl-1-propanol) instead of the coupled product.[3]

Step 2: Formation of the Ketyl Radical Anion

The single electron transfer to the propiophenone molecule results in the formation of a highly reactive intermediate known as a ketyl radical anion.[3] In this species, the carbonyl carbon becomes a radical center, while the oxygen atom bears a negative charge.

Step 3: Carbon-Carbon Bond Formation via Dimerization

Two ketyl radical anions undergo dimerization, forming a new carbon-carbon single bond between their respective carbonyl carbons. This coupling step yields a dianion intermediate, where both oxygen atoms are deprotonated. When using a metal reductant like magnesium, this intermediate exists as a five-membered cyclic complex with the Mg²⁺ ion coordinated to the two oxygen atoms.[1][5][6] This coordination helps to overcome the electrostatic repulsion between the two negatively charged oxygen atoms, facilitating the dimerization.[9]

Step 4: Protonation to Yield the Vicinal Diol

The reaction is quenched by the addition of a proton source, typically water or a dilute acid, during the workup. This protonates the two alkoxide groups to give the neutral vicinal diol product: This compound-3,4-diol .[1][5]

Caption: Figure 2: Overall Synthetic Workflow to Alkane.

Part 5: Experimental Protocol - A Representative Synthesis

This section outlines a generalized, self-validating protocol for the synthesis of the pinacol intermediate based on established procedures for magnesium-mediated couplings.

Objective: Synthesize this compound-3,4-diol from propiophenone.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| Magnesium turnings | 24.31 | 2.0 | (e.g., 2.4 g) |

| Mercury(II) chloride | 271.52 | 0.05 | (e.g., 0.68 g) |

| Propiophenone | 134.18 | 1.0 | (e.g., 13.4 g) |

| Anhydrous Benzene/THF | - | - | 250 mL |

| Dilute Sulfuric Acid (10%) | - | - | As needed |

Step-by-Step Methodology:

-

Activation of Magnesium (Self-Validation):

-

To a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add magnesium turnings.

-

Add a small amount of mercury(II) chloride and a few milliliters of anhydrous solvent. The amalgamation of the magnesium surface, indicated by the formation of a silvery coating and slight bubbling, is a critical validation step. This process removes the passivating magnesium oxide layer, ensuring the metal is reactive enough to act as an electron donor.

-

Causality: Without proper activation, the electron transfer will be inefficient or will not occur, leading to reaction failure.

-

-

Reaction Initiation and Execution:

-

Dissolve propiophenone in the remaining anhydrous solvent.

-

Add a small portion of the propiophenone solution to the activated magnesium suspension. An exothermic reaction and/or color change should be observed, indicating the initiation of ketyl radical formation.

-

Once initiated, add the rest of the propiophenone solution dropwise over 30-60 minutes to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours to ensure complete consumption of the ketone.

-

-

Workup and Product Isolation:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add 10% sulfuric acid to quench the reaction, hydrolyze the magnesium alkoxide complex, and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) two times.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification and Characterization:

-

The crude product will be a mixture of the meso and dl-diols.

-

Purify the solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to isolate the diastereomers.

-

Characterize the final product using NMR spectroscopy, IR spectroscopy, and melting point analysis.

-

Conclusion

The formation of this compound is a multi-step process rooted in the principles of radical chemistry. The key event is the C-C bond formation via a Pinacol coupling of propiophenone, which proceeds through a well-understood mechanism involving single-electron transfer and the dimerization of ketyl radical anions to form a vicinal diol. The subsequent transformation of this diol into the target alkane requires a deoxygenation step, which can be accomplished through various synthetic methodologies, most notably those related to the McMurry reaction. A thorough understanding of this mechanistic framework is essential for controlling the reaction outcome, particularly its stereochemistry, and for applying this powerful coupling strategy to the synthesis of other complex molecules.

References

- Grokipedia. Pinacol coupling reaction.

- Wikipedia. Pinacol coupling reaction.

- Oshima, K., et al. (2019). Reductive Coupling between Aromatic Aldehydes and Ketones or Imines by Copper Catalysis. Journal of the American Chemical Society.

- JoVE. (2023). Vicinal Diols via Reductive Coupling of Aldehydes or Ketones. Journal of Visualized Experiments.

- JoVE. (2023). Alkenes via Reductive Coupling of Aldehydes or Ketones: McMurry Reaction. Journal of Visualized Experiments.

- Powers, D. C., et al. Electroreductive Olefin-Ketone Coupling. PMC - NIH.

- Lei, A., et al. Electroreductive cross-coupling between aldehydes and ketones or imines via cathodically generated dianions. Green Chemistry (RSC Publishing).

- Organic Chemistry Portal. Pinacol Coupling Reaction.

- ChemTube3D. Pinacol Coupling.

- chemeurope.com. Pinacol coupling reaction.

- Sciencemadness Wiki. Pinacol coupling reaction.

- SynArchive. Pinacol Coupling.

Sources

- 1. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Video: Vicinal Diols via Reductive Coupling of Aldehydes or Ketones: Pinacol Coupling Overview [jove.com]

- 4. Pinacol Coupling Reaction [organic-chemistry.org]

- 5. Pinacol coupling reaction - Sciencemadness Wiki [sciencemadness.org]

- 6. Pinacol_coupling_reaction [chemeurope.com]

- 7. Electroreductive Olefin-Ketone Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electroreductive cross-coupling between aldehydes and ketones or imines via cathodically generated dianions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chemtube3d.com [chemtube3d.com]

Spectroscopic Characterization of 3,4-Diethyl-3,4-diphenylhexane: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the complex hydrocarbon, 3,4-Diethyl-3,4-diphenylhexane. Designed for researchers, scientists, and professionals in drug development, this document offers not just data, but a framework for understanding the causal relationships between molecular structure and spectroscopic output. We will delve into the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), presenting a cohesive narrative on how these techniques synergistically lead to the unambiguous structural elucidation of this sterically hindered, non-polar molecule.

Introduction to this compound

This compound is a saturated, highly branched hydrocarbon with the molecular formula C₂₂H₃₀ and a molecular weight of 294.47 g/mol .[1] Its structure, featuring two quaternary carbons each bonded to a phenyl group and two ethyl groups, presents a unique spectroscopic challenge. Understanding its three-dimensional arrangement and electronic environment is crucial for its potential applications in materials science and as a structural motif in medicinal chemistry. This guide will walk through the theoretical underpinnings and practical application of key analytical techniques to achieve its comprehensive characterization.

Molecular Structure and Symmetry Considerations

A foundational understanding of the molecule's structure is paramount before interpreting its spectral data. The central C3-C4 bond connects two sterically demanding quaternary centers. Free rotation around this bond is likely hindered, potentially leading to different conformational isomers. The molecule possesses a high degree of symmetry, which will be reflected in the simplicity of its NMR spectra, particularly the ¹³C NMR spectrum.

Caption: 2D representation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of protons within a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for non-polar organic compounds.[2]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is between 4-5 cm.[3]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

Process the Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals and reference the spectrum to the residual CHCl₃ peak at 7.26 ppm or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]

-

Caption: Workflow for ¹H NMR Spectroscopy.

Data Interpretation

The expected ¹H NMR spectrum will exhibit three main sets of signals corresponding to the aromatic protons, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.15 - 7.29 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~ 1.8 - 2.0 | Quartet | 8H | Methylene protons (-CH₂-) |

| ~ 0.7 - 0.9 | Triplet | 12H | Methyl protons (-CH₃) |

The aromatic protons appear as a complex multiplet in the typical downfield region for phenyl groups.[1] The methylene protons of the ethyl groups are expected to be a quartet due to coupling with the adjacent methyl protons. The methyl protons will appear as a triplet, coupled to the neighboring methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, a limited number of signals are expected.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is the same as for ¹H NMR, although a higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.[2] The experiment is typically run as a proton-decoupled experiment to simplify the spectrum to a series of singlets.

Data Interpretation

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 150 | Quaternary aromatic carbon (C-ipso) |

| ~ 125 - 130 | Aromatic CH carbons |

| ~ 45 - 55 | Quaternary aliphatic carbon (C3/C4) |

| ~ 25 - 35 | Methylene carbon (-CH₂-) |

| ~ 10 - 15 | Methyl carbon (-CH₃) |

The exact chemical shifts will depend on the specific electronic environment, but these ranges are typical for the assigned carbon types.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A few milligrams of the compound are ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent. For a solution, a solvent that does not have significant absorption in the regions of interest, such as carbon tetrachloride (CCl₄) or cyclohexane, should be used.[5][6]

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the KBr pellet holder/solvent) is recorded.

-

The sample is placed in the beam path, and the sample spectrum is acquired.

-

The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Interpretation

The IR spectrum of this compound will be dominated by C-H and C-C bond vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1600 - 1585, 1500 - 1400 | C=C stretch | Aromatic ring |

| 1465 - 1450 | C-H bend | Aliphatic (CH₂) |

| 1380 - 1370 | C-H bend | Aliphatic (CH₃) |

| 900 - 675 | C-H out-of-plane bend | Aromatic substitution pattern |

The presence of sharp peaks just above 3000 cm⁻¹ is characteristic of aromatic C-H stretching.[7] The strong absorptions below 3000 cm⁻¹ are due to the aliphatic C-H bonds. The aromatic C=C stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: GC-MS

For a volatile, non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent like hexane or dichloromethane.

-

GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. A non-polar column would be a suitable choice.[8]

-

MS Analysis: The separated compound elutes from the GC column and enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Caption: Workflow for GC-MS Analysis.

Data Interpretation

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 294, corresponding to the molecular weight of C₂₂H₃₀.[1]

-

Fragmentation Pattern: Due to the presence of quaternary carbons, a key fragmentation pathway is α-cleavage, leading to the formation of stable carbocations.[1] A prominent fragment would be the loss of an ethyl group (M-29), resulting in a peak at m/z = 265. Another likely fragmentation is the cleavage of the central C3-C4 bond, which would produce a fragment at m/z = 147.

Conclusion

The comprehensive spectroscopic characterization of this compound requires the synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecule's constitution. This guide has provided a framework for understanding not only the expected data but also the underlying principles and experimental considerations necessary for obtaining high-quality spectroscopic information for this and other complex organic molecules.

References

- How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.

- Standard Operating Procedure for NMR Experiments. (2023, July 24). Go up.

- 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare.

- NMR Sample Preparation: The Complete Guide. (2024, September 19). Organomation.

- NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University.

- Analysis of Non-Polar Organic Compounds in Water by GC-MSMS. (2013, February 8). Agilent.

- Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. (2024, September 19). Organomation.

- Sample Preparation Guidelines for GC-MS. University of California, Santa Barbara.

- IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder.

- Determination of aromatic hydrocarbons in petroleum fractions by infrared spectroscopy. (2025, August 6). ResearchGate.

- Environmentally friendly oil in water analysis by FTIR spectroscopy, based on ASTM D7678-11. (2013, June 18). Agilent.

- Tables For Organic Structure Analysis. University of California, Los Angeles.

Sources

- 1. Buy this compound | 62678-48-2 [smolecule.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. organomation.com [organomation.com]

- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 5. agilent.com [agilent.com]

- 6. leap.epa.ie [leap.epa.ie]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. rsc.org [rsc.org]

A Researcher's Guide to Determining the Thermodynamic Properties of Novel Compounds: The Case of 3,4-Diethyl-3,4-diphenylhexane

Introduction: The Thermodynamic Imperative in Drug Development

In the landscape of pharmaceutical research and drug development, a molecule's therapeutic potential is inextricably linked to its physical and chemical properties. Among these, the thermodynamic parameters—enthalpy, entropy, and Gibbs free energy—are fundamental. They govern critical aspects such as solubility, stability, reaction feasibility, and binding affinity, which are cornerstone considerations in preclinical development.

This guide addresses a common challenge faced by researchers: the absence of thermodynamic data for a novel or uncharacterized compound. Using 3,4-Diethyl-3,4-diphenylhexane as a representative case study, this document provides a comprehensive, field-proven workflow for determining these essential properties. As a crystalline, substituted alkane, this molecule presents an excellent model for the methodologies discussed.[1] This guide is structured not as a static report of known values, but as a practical manual empowering researchers to generate high-quality, reliable thermodynamic data from first principles, integrating both state-of-the-art computational prediction and gold-standard experimental validation.

Part 1: Computational Prediction of Thermodynamic Properties

Before embarking on resource-intensive experimental work, in silico methods provide a powerful and efficient means to estimate the thermodynamic properties of a molecule. Density Functional Theory (DFT) has emerged as a robust and widely used quantum mechanical method for this purpose, balancing computational cost with high accuracy for organic molecules.[2][3] The general workflow involves optimizing the molecule's geometry and then performing a frequency calculation to derive its thermochemical data.

Core Methodology: Density Functional Theory (DFT)

DFT calculations are essential for predicting the thermodynamic properties of alkane combustion reactions.[2][3] The choice of functional and basis set is critical for accuracy. For substituted alkanes, functionals that account for dispersion forces are often necessary for reliable results.[4][5] A common and well-validated combination for molecules of this type is the B3LYP functional with a 6-31G(d) or larger basis set.[2][3]

Step-by-Step Protocol for DFT-Based Thermochemistry

-

Molecular Structure Input: Begin by constructing the 3D structure of this compound using molecular modeling software. Ensure the correct stereochemistry is represented.

-

Geometry Optimization: Perform a geometry optimization calculation. This process finds the lowest energy conformation of the molecule, which is a prerequisite for accurate thermodynamic calculations. The goal is to find the point on the potential energy surface where the net forces on all atoms are zero.

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This step serves two critical purposes:

-

Verification of Minimum: It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Thermochemical Data: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), thermal energy, and entropy contributions to the molecule's total energy. From these, standard thermodynamic properties like enthalpy (H), heat capacity (Cv), and entropy (S) are derived.

-

-

Enthalpy of Formation Calculation: The calculated total atomization energy at 0 K can be converted to the standard enthalpy of formation at 298.15 K (ΔfH°) by applying corrections for thermal effects and using well-established experimental enthalpies of formation for the constituent atoms in their standard states.[6]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption: { text: "DFT workflow for predicting thermodynamic properties.", font: "Arial", size: 10 }

Part 2: Experimental Determination and Validation

While computational methods provide excellent estimates, experimental validation is crucial for establishing definitive thermodynamic data, particularly for regulatory submissions or high-precision process modeling. The following protocols describe the core techniques for measuring key thermodynamic parameters.

Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation is most accurately determined experimentally by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[7] The principle involves completely combusting a known mass of the sample in a high-pressure oxygen environment and measuring the heat released.[8][9]

-

Sample Preparation: Press a precise mass (typically ~1 gram) of this compound into a pellet.[10]

-

Bomb Assembly: Place the pellet in a crucible within the bomb calorimeter's decomposition vessel (the "bomb"). Attach a nickel-chromium fuse wire to the electrodes, ensuring it is in contact with the sample.[11][12] Add a small, known amount of distilled water to the bomb to ensure all water formed during combustion is in the liquid state.[9]

-

Pressurization: Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.[11] This ensures complete combustion.

-

Calorimeter Setup: Submerge the sealed bomb in a known mass of water within the calorimeter's insulated bucket. Allow the system to reach thermal equilibrium.

-

Ignition and Data Acquisition: Ignite the sample by passing a current through the fuse wire. Record the temperature of the water bath at regular intervals until a stable final temperature is reached.[11]

-

Calculation: The heat released by the combustion is calculated from the observed temperature rise and the pre-determined heat capacity of the calorimeter system (calibrated using a standard like benzoic acid). After applying corrections (e.g., for the formation of nitric acid and the combustion of the fuse wire), the standard energy of combustion is determined.[13] This is then converted to the standard enthalpy of combustion.

-

Derivation of ΔfH°: The standard enthalpy of formation of the compound is calculated using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[7]

Heat Capacity (Cp) and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring a material's heat capacity and the thermodynamics of its phase transitions (e.g., melting).[14][15] It measures the difference in heat flow between a sample and a reference as a function of temperature.[14]

-

Instrument Calibration: Calibrate the DSC for temperature and heat flow using certified standards (e.g., indium).

-

Baseline Measurement: Run a temperature program (e.g., heating from -50°C to 200°C at 20°C/min) with empty sample and reference pans to record the instrumental baseline.[16]

-

Standard Measurement: Place a sapphire standard (of known mass and heat capacity) in the sample pan and repeat the same temperature program.

-

Sample Measurement: Replace the sapphire with a precisely weighed sample of this compound and run the identical temperature program a final time.

-

Calculation of Cp: The specific heat capacity of the sample (Cp) at any given temperature is calculated by comparing the heat flow signal of the sample to that of the sapphire standard, after subtracting the baseline, according to the following relation: Cp(sample) = Cp(std) * (m(std) / m(sample)) * (DSC(sample) / DSC(std)) where m is mass and DSC is the heat flow signal.[17]

-

Phase Transition Analysis: The same experiment will reveal the melting point (the peak temperature of the melting endotherm) and the enthalpy of fusion (ΔfusH) by integrating the area of the melting peak.

Enthalpy of Vaporization (ΔvapH) via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA), which measures mass change as a function of temperature, can be used to determine the vapor pressure and enthalpy of vaporization.[18][19] The method relies on measuring the rate of mass loss due to evaporation and applying the Clausius-Clapeyron equation.[18][19]

-

Sample Loading: Place a small amount of the sample into the TGA pan.

-

Isothermal or Ramp Measurement: The measurement can be performed either by a series of isothermal steps or a slow, continuous heating ramp (e.g., 2°C/min).[20] The rate of mass loss is recorded continuously.

-

Data Analysis: The rate of mass loss at a given temperature is proportional to the vapor pressure. By performing the experiment at multiple temperatures, a plot of the natural logarithm of the vaporization rate (or vapor pressure) versus the inverse of the absolute temperature (1/T) can be generated.

-

Calculation of ΔvapH: According to the Clausius-Clapeyron equation, the slope of the ln(rate) vs. 1/T plot is equal to -ΔvapH/R, where R is the universal gas constant. This allows for a direct calculation of the enthalpy of vaporization.[19] This technique is particularly useful as it can also determine the enthalpy of sublimation for solids below their melting point.[20]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption: { text: "Workflow for the experimental determination of key thermodynamic properties.", font: "Arial", size: 10 }

Part 3: Data Integration and Comprehensive Profile

The true power of this approach lies in the integration of computational and experimental data. The DFT predictions provide a theoretical framework and initial estimates, while the experimental results provide definitive, high-accuracy values.

Data Summary and Comparison

All generated data should be compiled into a comprehensive table for clear comparison and analysis. Discrepancies between computational and experimental values can provide insights into molecular complexities not fully captured by the chosen theoretical model, such as intricate intramolecular interactions or solid-state packing effects.

| Thermodynamic Property | Computational (DFT) | Experimental | Methodology |

| Standard Enthalpy of Formation (ΔfH°) | Predicted Value (kJ/mol) | Measured Value (kJ/mol) | Bomb Calorimetry |

| Standard Molar Entropy (S°) | Predicted Value (J/mol·K) | Derived from Cp data | - |

| Specific Heat Capacity (Cp) at 298.15 K | Predicted Value (J/g·K) | Measured Value (J/g·K) | DSC |

| Enthalpy of Fusion (ΔfusH) | N/A | Measured Value (kJ/mol) | DSC |

| Enthalpy of Vaporization (ΔvapH) | N/A | Measured Value (kJ/mol) | TGA |

Table 1: A template for summarizing and comparing the computationally predicted and experimentally determined thermodynamic properties of this compound.

Conclusion

Determining the thermodynamic profile of a novel compound like this compound is a critical step in its scientific evaluation. By employing a synergistic approach that combines the predictive power of computational chemistry with the precision of experimental calorimetry and thermal analysis, researchers can build a complete and reliable dataset. This integrated workflow not only ensures the scientific integrity of the data but also provides a robust framework for making informed decisions in drug development, chemical engineering, and materials science. The methodologies outlined in this guide represent a self-validating system, where theoretical predictions are rigorously tested against empirical evidence, leading to a comprehensive understanding of a molecule's energetic landscape.

References

- Instrument Procedure: Collecting Data with the Bomb Calorimeter. (n.d.).

- Thermophysical characterization: Bomb calorimeter (Standard Operating Procedure). (2013, September 15). Lafayette College.

- Giani, S. (n.d.). Determination of Vapor Pressure and the Enthalpy of Vaporization by TGA. Mettler Toledo.

- Standard Operating Procedure For The Parr 1261 Bomb Calorimeter. (n.d.). Scribd.

- Chupka, G. M., McCormick, R. L., Christensen, E., & Fouts, L. (n.d.). Heat of Vaporization by Measurement Using DSC/TGA versus Estimation Using Detailed Hydrocarbon Analysis. National Renewable Energy Laboratory.

- Kartona, A., & Martin, J. M. L. (2009). Benchmark thermochemistry of the CnH2n+2 alkane isomers (n = 2-8) and performance of DFT and composite ab initio methods for dispersion-driven isomeric equilibria. Journal of Physical Chemistry A, 113(29), 8434-8447.

- Sop For BOMB Calorimeter. (n.d.). Scribd.

- Bomb Calorimeter Operation Instructions. (n.d.). MRC.

- Benchmarking of Density Functional Theories for Combustion Reactions in Alkanes by Evaluating Thermodynamic Properties. (2025, January 27). ChemRxiv.

- Measurement of Heat Capacity by Differential Scanning Calorimetry. (n.d.).

- Benchmarking of Density Functional Theories for Combustion Reactions in Alkanes by Evaluating Thermodynamic Properties. (n.d.). ChemRxiv.

- Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. (n.d.). Idaho National Laboratory.

- ASTM E1269-11: Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. (n.d.). ASTM International.

- Price, D. M. (2001). Vapor pressure determination by thermogravimetry. Thermochimica Acta, 367-368, 253-262.

- Measuring heat capacity with differential scanning calorimetry. (n.d.). Laboratory for refrigeration and district energy.

- Allinger, N. L., et al. (1995). Heats of Formation of Alkanes Calculated by Density Functional Theory. Journal of the American Chemical Society.

- 3,4-Diethyl 3, 4-diphenyl hexane. (n.d.). CymitQuimica.

- Karpushenkava, L., et al. (n.d.). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data.

- Thomas, L. C. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. Applied Sciences, 13(19), 10831.

- Six Methods for Estimating the Formation Enthalpy of Organic Compounds. (n.d.). Journal of Pyrotechnics Archive.

- Cassel, B. (2009, January 1). Measuring the Heat of Evaporation by TGA/DSC.

- Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (2024). The Journal of Physical Chemistry A.

- Determination of vapor pressure and the enthalpy of vaporization by TGA. (n.d.). ResearchGate.

- Benchmark Thermochemistry of the CnH2n+2 Alkane Isomers (n=2-8) and Performance of DFT and Composite Ab Initio Methods for Dispersion-Driven Isomeric Equilibria. (2009). Journal of Physical Chemistry A.

Sources

- 1. 3,4-Diethyl 3, 4-diphenyl hexane | CymitQuimica [cymitquimica.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jpyro.co.uk [jpyro.co.uk]

- 8. scribd.com [scribd.com]

- 9. mrclab.co.il [mrclab.co.il]

- 10. eiu.edu [eiu.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. scribd.com [scribd.com]

- 13. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]

- 15. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 16. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 17. mdpi.com [mdpi.com]

- 18. mt.com [mt.com]

- 19. researchgate.net [researchgate.net]

- 20. americanlaboratory.com [americanlaboratory.com]

conformational analysis of 3,4-Diethyl-3,4-diphenylhexane

An In-Depth Technical Guide to the Conformational Analysis of 3,4-Diethyl-3,4-diphenylhexane

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the realm of molecular sciences, structure dictates function. The precise three-dimensional arrangement of atoms within a molecule—its conformation—governs its interactions with its environment, be it a solvent, a crystal lattice, or a biological receptor. For sterically congested molecules such as this compound, the conformational landscape is a complex terrain of energetic peaks and valleys, where subtle shifts in geometry can have profound consequences. This guide is crafted for the discerning scientist who seeks not just to identify the most stable conformer, but to understand the dynamic interplay of forces that define the molecule's spatial identity. We present a cohesive, multi-technique approach that leverages the predictive power of computational chemistry and the empirical certainty of nuclear magnetic resonance spectroscopy to construct a validated, high-fidelity model of conformational preference.

The Conformational Challenge of Steric Crowding

The rotational freedom around single bonds in simple alkanes like ethane and butane gives rise to a well-defined set of staggered and eclipsed conformations.[1][2][3] However, the introduction of bulky substituents dramatically alters this landscape. In this compound, the central C3-C4 bond is flanked by two quaternary carbons, each bearing a phenyl and an ethyl group. The sheer volume of these substituents imposes severe steric hindrance, restricting rotation and creating a complex energy surface with potentially numerous local minima.

The core challenge lies in navigating this complexity to answer fundamental questions:

-

What are the preferred low-energy conformations of the molecule?

-

What are the energetic barriers to interconversion between these conformations?

-

How does the conformational profile in solution, the biologically relevant medium, compare to theoretical predictions in the gas phase?

Answering these questions is paramount in fields like drug development, where the bioactive conformation of a molecule is a critical determinant of its efficacy.

A Dual-Pronged Strategy: Computation and Experiment

To rigorously characterize the conformational space of this compound, we will employ a synergistic approach that integrates computational modeling with experimental validation. This creates a self-validating system where each component informs and corroborates the other.

Caption: The integrated workflow for conformational analysis.

Part I: Computational Prediction of the Conformational Landscape

Our computational strategy begins with a broad, low-cost search to identify all plausible conformers, followed by a high-accuracy refinement to determine their relative energies.

Initial Exploration with Molecular Mechanics (MM)

Molecular mechanics provides a computationally efficient method to explore the vast conformational space of a molecule.[4][5] Force fields like MMFF94 or those from the AMBER suite are well-parameterized for hydrocarbons and other organic molecules, making them suitable for this initial stage.[4][6]

Protocol 1: MM-Based Conformational Search

-

3D Structure Generation: Build a 3D model of this compound in a molecular modeling software.

-

Force Field Selection: Choose a robust force field, such as MMFF94, which is specifically parameterized for a wide range of organic compounds.[6]

-

Conformational Search: Employ a stochastic search algorithm (e.g., Monte Carlo) to generate a large and diverse set of initial conformations. This is generally more efficient than a systematic search for molecules with this degree of flexibility.

-

Energy Minimization: Each generated conformer is subjected to energy minimization to locate the nearest local energy minimum on the potential energy surface.

-

Clustering and Selection: The resulting conformers are clustered based on root-mean-square deviation (RMSD) to identify unique structures. A representative set of low-energy conformers (e.g., all those within 10 kcal/mol of the global minimum) is selected for the next stage of analysis.

Expertise & Experience: The energy window for selecting conformers for QM refinement is a critical parameter. A wider window increases computational cost but reduces the risk of missing a relevant conformer. For a molecule with significant steric hindrance, a seemingly high-energy MM conformer might become more favorable at a higher level of theory that better accounts for subtle electronic effects.

High-Accuracy Refinement with Density Functional Theory (DFT)

The candidate conformers from the MM search are then subjected to more rigorous quantum mechanical calculations. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for this purpose.[7]

Protocol 2: DFT Geometry Optimization and Energy Calculation

-

Input Preparation: The geometries of the selected low-energy MM conformers are used as the starting points for DFT calculations.

-

Method and Basis Set Selection: The B3LYP functional is a widely used and robust choice.[8] However, for systems where non-covalent interactions, such as potential π-stacking between the phenyl rings, are important, a dispersion-corrected functional like B3LYP-D3 is strongly recommended.[9][10][11][12] A Pople-style basis set such as 6-31G(d) is a common and appropriate choice for initial optimizations.[13]

-

Geometry Optimization: A full geometry optimization is performed for each conformer to locate the precise minimum on the DFT potential energy surface.

-

Frequency Analysis: A frequency calculation is performed on each optimized geometry. This is a crucial step for two reasons:

-

It confirms that the structure is a true minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy, which are essential for accurate relative energy comparisons.[13]

-

-

Relative Energy Determination: The Gibbs free energies of the optimized conformers are compared to determine their relative populations at a given temperature according to the Boltzmann distribution.

Trustworthiness: The frequency analysis is a non-negotiable step for validating the nature of a stationary point found during optimization. A structure with one or more imaginary frequencies represents a transition state, not a stable conformer. This self-validating check is fundamental to the integrity of the computational model.

Table 1: Hypothetical DFT Calculation Results for this compound Conformers

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) at 298 K | Predicted Population (%) at 298 K |

| Conf-1 | 0.00 | 0.00 | 75.8 |

| Conf-2 | 1.10 | 1.05 | 14.2 |

| Conf-3 | 2.50 | 2.40 | 1.8 |

| Conf-4 | 3.80 | 3.75 | 0.2 |

Part II: Experimental Validation with NMR Spectroscopy

Computational models, no matter how sophisticated, are theoretical. Experimental validation is essential to ground these predictions in physical reality. NMR spectroscopy is an unparalleled tool for probing molecular conformation in solution.[14][15][16][17]

Initial Insights from 1D NMR

The ¹H and ¹³C NMR spectra provide the first experimental clues. The number of signals reflects the molecular symmetry. A single, dominant conformer will give a simpler spectrum than a mixture of rapidly interconverting conformers. Chemical shifts are also sensitive to the local environment; for example, a proton on an ethyl group held in close proximity to the face of a phenyl ring will experience a significant upfield shift due to ring current anisotropy.

Definitive Spatial Correlations with 2D NOESY

The Nuclear Overhauser Effect (NOE) is the gold standard for determining the spatial proximity of atoms.[18][19] The NOE arises from through-space dipolar coupling between nuclei, and its magnitude is inversely proportional to the sixth power of the distance between them.[20] A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment generates a map of all proton-proton pairs that are close in space (typically < 5 Å).[19][21][22][23]

Protocol 3: 2D NOESY Experiment

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE. For small molecules, degassing the sample by the freeze-pump-thaw method is recommended to remove dissolved oxygen.[24]

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or greater) to achieve optimal resolution and sensitivity.

-

Parameter Optimization:

-

Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

-

Set up the 2D NOESY experiment. A phase-sensitive experiment with gradient selection (e.g., noesygpph on Bruker systems) is standard.[25]

-

Optimize the mixing time (d8): This is the most critical parameter.[24][26] For a small molecule, a range of mixing times (e.g., 300 ms to 1 s) should be tested. The NOE builds up over time, so a build-up curve can be constructed to ensure measurements are taken in the initial, linear rate regime.[26]

-

-

Data Acquisition and Processing: Acquire the 2D data with an appropriate number of scans to achieve good signal-to-noise. Process the data with appropriate window functions and perform a 2D Fourier transform.

-

Analysis: Identify cross-peaks in the 2D spectrum. The presence of a cross-peak between two protons is unambiguous evidence that they are close in space. The volume of the cross-peak is related to the interproton distance.

Synthesizing the Results: The Validated Model

The final step is to compare the experimental NOESY data with the predictions from the DFT calculations.

Caption: Logic for correlating computational and experimental data.

For each computationally predicted low-energy conformer, the interproton distances for key proton pairs are calculated. These are then compared with the observed NOE correlations.

Table 2: Hypothetical Comparison of Predicted Distances and Observed NOEs

| Proton Pair | Predicted Distance (Å) - Conf-1 | Predicted Distance (Å) - Conf-2 | Observed NOESY Cross-Peak | Conclusion |

| Ethyl-CH₂ - Phenyl-ortho | 2.8 | 4.9 | Strong | Consistent with Conf-1 |

| Ethyl-CH₃ - Phenyl-ortho | 5.1 | 3.0 | Strong | Consistent with Conf-2 |

| Ethyl-CH₂ - Ethyl-CH₂' | 3.2 | 3.3 | Medium | Consistent with both |

If the observed NOE pattern strongly matches the distances predicted for a single conformer (e.g., Conf-1 from Table 1), this provides strong evidence that it is the dominant conformation in solution. If NOEs consistent with multiple conformers are observed, it suggests a dynamic equilibrium, and the relative intensities of the cross-peaks can be used to estimate the conformer populations, which can then be compared to the Boltzmann populations predicted by DFT.

Conclusion

The conformational analysis of a sterically demanding molecule like this compound is a non-trivial undertaking that requires a meticulous and integrated approach. By combining the predictive power of molecular mechanics and density functional theory with the empirical rigor of NMR spectroscopy, we can move beyond mere speculation to a validated, high-confidence structural model. This guide has outlined a robust, self-validating workflow that provides not only the most probable structure but also a deeper understanding of the energetic landscape in which the molecule resides. For the researcher in drug discovery or materials science, this level of structural fidelity is not an academic luxury; it is a foundational pillar of rational design.

References

- Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 36987-36994.

- De Simone, A., & Cicero, D. O. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 28(14), 2729–2782.

- Bell, R. A., & Saunders, J. K. (1970). Determination of molecular geometry by quantitative application of the nuclear Overhauser effect. Journal of the American Chemical Society, 92(24), 7193-7194.

- Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad, 60(505), 233-247.

- Maricopa Open Digital Press. (n.d.). Conformational Analysis of Alkanes.

- IMSERC. (n.d.). 7.3 2D Gradient NOESY Experiment. Northwestern University.

- Papamokos, G., & Skylaris, C. K. (2021). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of computer-aided molecular design, 35(4), 487–508.

- IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Northwestern University.

- Wikipedia. (2024). Force field (chemistry).

- Hujo, W., & Grimme, S. (2011). Parameterization of a B3LYP specific correction for non-covalent interactions and basis set superposition error on a gigantic dataset of CCSD(T) quality non-covalent interaction energies. Physical Chemistry Chemical Physics, 13(31), 13942-13952.

- UMYMFOR. (n.d.). NOE Experiments on the Bruker. University of Michigan.

- Hujo, W., & Grimme, S. (2011). Parameterization of a B3LYP specific correction for noncovalent interactions and basis set superposition error on a gigantic dataset of CCSD(T) quality noncovalent interaction energies. Physical chemistry chemical physics : PCCP, 13(31), 13942–13952.

- van der Spoel, D., & van Maaren, P. J. (2006). Molecular Mechanics. In K. B. Lipkowitz & T. R. Cundari (Eds.), Reviews in Computational Chemistry (Vol. 23, pp. 245-300). Wiley-VCH.

- Avogadro. (2022). Molecular Mechanics & Force Fields.

- Anglada, J. M., & Ujaque, G. (2024).

- Bao, J. L., & Truhlar, D. G. (2020). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.